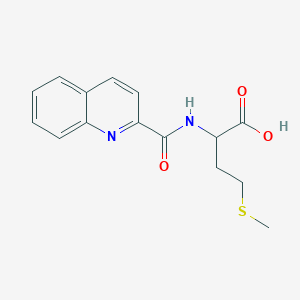

4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic molecules containing multiple functional groups. According to chemical database records, the primary International Union of Pure and Applied Chemistry name is designated as methyl-N-(2-quinolinylcarbonyl)homocysteine. This nomenclature reflects the compound's structural relationship to homocysteine, a naturally occurring amino acid, while incorporating the quinoline-2-carbonyl substituent that defines its unique chemical characteristics.

The structural representation of 4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid can be comprehensively described through its International Chemical Identifier and Simplified Molecular Input Line Entry System notations. The International Chemical Identifier code for this compound is documented as 1S/C15H16N2O3S/c1-21-9-8-13(15(19)20)17-14(18)12-7-6-10-4-2-3-5-11(10)16-12/h2-7,13H,8-9H2,1H3,(H,17,18)(H,19,20). This detailed identifier provides a complete description of the molecular connectivity and stereochemical information necessary for unambiguous structural identification.

The International Chemical Identifier Key, which serves as a shortened version of the full International Chemical Identifier, is represented as KOZNFOKLLSBCEU-UHFFFAOYSA-N. This standardized key facilitates rapid database searches and cross-referencing across multiple chemical information systems. The structural framework of the molecule consists of a butanoic acid backbone with a methylsulfanyl substituent at the 4-position and a quinolin-2-ylformamido group attached to the 2-position, creating a complex three-dimensional architecture that influences its chemical and physical properties.

Molecular Formula and Weight Analysis (C₁₅H₁₆N₂O₃S)

The molecular formula C₁₅H₁₆N₂O₃S accurately represents the atomic composition of 4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid, indicating the presence of fifteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom. This composition reflects the complex nature of the molecule, which incorporates elements from multiple chemical families including aromatic heterocycles, carboxylic acids, amides, and organosulfur compounds.

The molecular weight calculations for this compound show slight variations across different database sources, with values reported as 304.36 grams per mole and 304.37 grams per mole. These minor discrepancies likely arise from different calculation methodologies or rounding conventions employed by various chemical databases. The molecular weight determination is crucial for analytical applications, including mass spectrometry analysis, quantitative chemical analysis, and pharmaceutical formulation development.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₆N₂O₃S | |

| Molecular Weight | 304.36 g/mol | |

| Molecular Weight | 304.37 g/mol | |

| Carbon Atoms | 15 | |

| Hydrogen Atoms | 16 | |

| Nitrogen Atoms | 2 | |

| Oxygen Atoms | 3 | |

| Sulfur Atoms | 1 |

The elemental analysis reveals important insights into the compound's structural characteristics and potential reactivity patterns. The presence of two nitrogen atoms indicates the incorporation of both the quinoline ring system and the formamide functional group, while the three oxygen atoms correspond to the carboxylic acid group and the carbonyl oxygen of the formamide moiety. The single sulfur atom represents the methylsulfanyl substituent, which contributes to the molecule's unique chemical properties and potential biological activity.

Properties

IUPAC Name |

4-methylsulfanyl-2-(quinoline-2-carbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-21-9-8-13(15(19)20)17-14(18)12-7-6-10-4-2-3-5-11(10)16-12/h2-7,13H,8-9H2,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZNFOKLLSBCEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, followed by the introduction of the formamido group and the butanoic acid chain. The reaction conditions often require the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the quinoline or formamido groups.

Substitution: Nucleophilic substitution reactions can occur, especially at the methylsulfanyl group, where nucleophiles can replace the sulfur atom.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down the formamido group and yielding corresponding amines and acids.

Scientific Research Applications

Structural Information

- Molecular Formula : C15H16N2O3S

- SMILES : CSCCC(C(=O)O)NC(=O)C1=NC2=CC=CC=C2C=C1

- InChIKey : KOZNFOKLLSBCEU-UHFFFAOYSA-N

Medicinal Chemistry

4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid has been investigated for its potential therapeutic applications. Its structure suggests that it may interact with biological targets involved in various diseases, particularly those related to inflammation and cancer. The quinoline moiety is known for its pharmacological properties, including anti-cancer and anti-inflammatory effects.

Biochemical Research

The compound serves as a non-ionic organic buffering agent, particularly useful in cell culture applications. It maintains a stable pH range (6-8.5), which is crucial for the viability and functionality of cultured cells. This buffering capacity makes it valuable in experiments where pH stability is essential for enzyme activity or cellular processes .

Analytical Chemistry

Due to its unique structural properties, 4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid can be utilized in analytical methods such as chromatography and mass spectrometry. Its predicted collision cross-section values indicate its potential utility in identifying and quantifying compounds in complex mixtures .

Data Table: Predicted Collision Cross Sections

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 305.09545 | 167.4 |

| [M+Na]+ | 327.07739 | 177.3 |

| [M+NH4]+ | 322.12199 | 173.8 |

| [M+K]+ | 343.05133 | 170.4 |

| [M-H]- | 303.08089 | 168.1 |

| [M+Na-2H]- | 325.06284 | 171.5 |

| [M]+ | 304.08762 | 169.2 |

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting replication and transcription processes, which is particularly useful in anticancer research. The formamido group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique functional groups invite comparisons with analogs bearing variations in the sulfanyl, amide, or aromatic moieties. Below is a detailed analysis:

Structural Analog: N-Acetyl-L-Methionine

- Structure: (2S)-2-Acetamido-4-(methylsulfanyl)butanoic acid (C₇H₁₃NO₃S; 191.25 g/mol) .

- Key Differences: Replaces the quinoline-2-ylformamido group with a simpler acetylated amine. Retains the methylsulfanyl group, suggesting shared metabolic or stability properties.

- Applications: Widely used in biochemistry as a stabilized methionine derivative, contrasting with the discontinued status of the quinoline-containing compound .

Morpholine-Sulfonyl Phenyl Analog

- Structure: 4-(Methylsulfanyl)-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid (C₁₆H₂₂N₂O₆S₂; 402.49 g/mol) .

- Key Differences: Substitutes quinoline with a morpholine-sulfonyl phenyl group, introducing a sulfonamide and a morpholine ring. Increased polarity due to sulfonyl (-SO₂-) and morpholine oxygen atoms, likely enhancing aqueous solubility. Higher molecular weight (402.49 vs. 302.35) may impact pharmacokinetics.

- Availability : Currently listed by Fujifilm Wako, suggesting ongoing research utility .

Nitrobenzenesulfonamido Analog

- Structure: 4-(Methylsulfanyl)-2-[(4-nitrobenzene)sulfonamido]butanoic acid (C₁₁H₁₄N₂O₆S₂; 334.37 g/mol) .

- Key Differences: Features a 4-nitrobenzenesulfonamido group, introducing a strong electron-withdrawing nitro (-NO₂) substituent. Likely exhibits higher reactivity in nucleophilic environments compared to the quinoline derivative. Reduced aromatic surface area compared to quinoline, altering binding interactions.

Functional and Physicochemical Comparisons

Collision Cross-Section (CCS) Data

The quinoline-containing compound’s CCS values are distinct due to its planar aromatic system and adduct-specific charge distribution:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 305.09545 | 167.4 |

| [M+Na]⁺ | 327.07739 | 177.3 |

| [M-H]⁻ | 303.08089 | 168.1 |

Data sourced from ion mobility spectrometry .

Comparatively, the morpholine-sulfonyl analog’s larger size (MW 402.49) would likely yield higher CCS values, though experimental data is unavailable.

Hydrogen Bonding and Solubility

- Quinoline Derivative: Contains one amide (-CONH-) and one carboxylic acid (-COOH) group, providing two H-bond donors and three acceptors. Predicted to form moderate-strength hydrogen bonds, similar to patterns analyzed in Etter’s graph set theory .

- Morpholine-Sulfonyl Analog : Additional sulfonyl (-SO₂-) and morpholine oxygen atoms increase H-bond acceptors to six, enhancing solubility in polar solvents .

- N-Acetyl-L-Methionine : Fewer H-bond acceptors (three) but higher commercial availability due to metabolic relevance .

Commercial and Research Status

| Compound | Supplier | Status | Molecular Weight |

|---|---|---|---|

| 4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid | CymitQuimica | Discontinued | 302.35 |

| Morpholine-sulfonyl phenyl analog | Fujifilm Wako | Available | 402.49 |

| N-Acetyl-L-Methionine | Multiple | Available | 191.25 |

Compilation from supplier catalogs .

Biological Activity

4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid, also known by its CAS number 170488-18-3, is a compound of interest in various biological and pharmacological studies. This article discusses its biological activity, synthesis, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It acts as a small molecule scaffold that can modulate several biochemical pathways. Notably, it has been investigated for its potential effects on neurotransmitter systems, particularly in relation to cognitive enhancement.

Pharmacological Effects

- Cognitive Enhancement : Research indicates that compounds similar to 4-(methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid may enhance cognitive functions by modulating neurotransmitter release and receptor activity. This has implications for conditions such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD) .

- Antioxidant Activity : Some studies suggest that this compound exhibits antioxidant properties, which could be beneficial in reducing oxidative stress in cellular environments .

- Anti-inflammatory Effects : Preliminary data indicate that the compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases .

Study 1: Cognitive Enhancement Potential

A study published in Frontiers in Psychiatry explored the cognitive enhancement properties of various nootropic compounds, including derivatives of quinoline. The findings suggested that these compounds could improve memory and learning capabilities by affecting dopaminergic and glutamatergic pathways .

Study 2: Neuroprotective Effects

Research examining the neuroprotective effects of related compounds found that they could prevent neuronal apoptosis in models of neurodegeneration. This suggests a potential therapeutic role for 4-(methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid in neurodegenerative disorders .

Synthesis and Availability

4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid can be synthesized through various chemical methods involving the reaction of quinoline derivatives with formamides and butanoic acid derivatives. It is available from several chemical suppliers for laboratory use .

Q & A

Q. What are the recommended synthetic routes for 4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid, and how can purity be validated?

Methodological Answer:

- Synthetic Routes :

- Michael Addition : A Michael-type addition of thioglycolic acid to α,β-unsaturated carbonyl intermediates, as demonstrated for structurally analogous compounds (e.g., 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids) .

- Amide Coupling : Condensation of quinoline-2-carboxylic acid derivatives with 4-(methylsulfanyl)-2-aminobutanoic acid using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .

- Purity Validation :

- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity.

- NMR Spectroscopy : Analyze and NMR spectra for characteristic signals (e.g., methylsulfanyl protons at δ ~2.1 ppm, quinoline aromatic protons at δ ~7.5–8.9 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. How should researchers approach the structural characterization of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- Crystallography :

Advanced Research Questions

Q. What strategies can resolve discrepancies between computational predictions and experimental data in the conformational analysis of this compound?

Methodological Answer:

- Comparative Analysis :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level and compare with X-ray crystallographic data (e.g., bond lengths, dihedral angles) .

- Hydrogen Bonding : Use graph set analysis (R(8) motifs) to identify stabilizing interactions in the crystal lattice that may deviate from gas-phase simulations .

- Data Reconciliation :

Q. How can hydrogen bonding networks influence the solid-state properties of this compound, and what analytical methods are suitable for studying them?

Methodological Answer:

- Impact on Solid-State Properties :

- Analytical Methods :

Q. What experimental design considerations are critical for studying the compound’s biological activity, given its methylsulfanyl and quinoline moieties?

Methodological Answer:

- Bioactivity Assays :

- Metabolite Identification :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.